molecular formula C10H9F13O2 B14146659 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol CAS No. 55427-50-4

2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol

Cat. No.: B14146659
CAS No.: 55427-50-4
M. Wt: 408.16 g/mol
InChI Key: YAQLJWSYXRXTDO-UHFFFAOYSA-N
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Description

2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol is a fluorinated alcohol compound. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with ethylene oxide. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and specific reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler alcohols.

Scientific Research Applications

2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its unique properties.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of specialty coatings, lubricants, and surface treatments due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism by which 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms imparts high electronegativity and chemical stability, allowing it to interact with various molecular targets. These interactions can influence surface properties, chemical reactivity, and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol
  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanol
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

Uniqueness

2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol is unique due to its combination of a fluorinated alkyl chain and an ethoxy group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its high thermal stability and chemical resistance further distinguish it from other similar compounds.

Properties

CAS No.

55427-50-4

Molecular Formula

C10H9F13O2

Molecular Weight

408.16 g/mol

IUPAC Name

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)ethanol

InChI

InChI=1S/C10H9F13O2/c11-5(12,1-3-25-4-2-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h24H,1-4H2

InChI Key

YAQLJWSYXRXTDO-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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